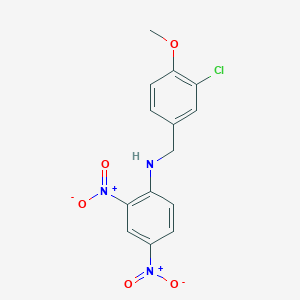
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a benzyl group substituted with chlorine and methoxy groups, attached to a dinitroaniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline typically involves the following steps:
-
Nitration of Aniline: : The starting material, aniline, undergoes nitration to form 2,4-dinitroaniline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
-
Formation of 3-chloro-4-methoxybenzyl chloride: : 3-chloro-4-methoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions.
-
N-Alkylation: : The final step involves the alkylation of 2,4-dinitroaniline with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure better control over reaction conditions and scalability.
Purification: The crude product is purified using recrystallization or chromatographic techniques to achieve the desired purity.
化学反应分析
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.
-
Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
-
Oxidation: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with Pd/C, SnCl₂ in HCl.
Nucleophiles: Amines, thiols.
Oxidizing Agents: KMnO₄, CrO₃.
Major Products
Amines: From the reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Carbonyl Compounds: From the oxidation of the methoxy group.
科学研究应用
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline has several scientific research applications:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug development.
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and chloro substituents influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-methoxybenzyl)-3-nitrobenzamide
- N-(3-chloro-4-methoxybenzyl)-4-nitroaniline
- N-(3-chloro-4-methoxybenzyl)-2,6-dinitroaniline
Uniqueness
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing nitro groups and electron-donating methoxy group creates a unique electronic environment, influencing its reactivity and interactions with biological targets.
This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5/c1-23-14-5-2-9(6-11(14)15)8-16-12-4-3-10(17(19)20)7-13(12)18(21)22/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMXOVZSVFCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
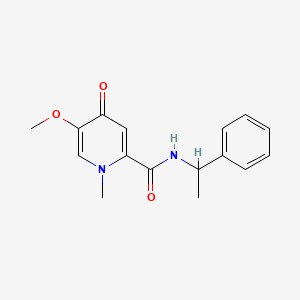
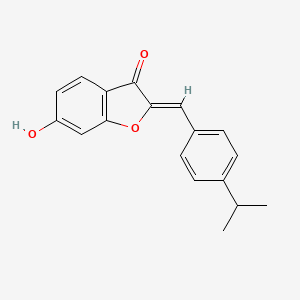
![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)

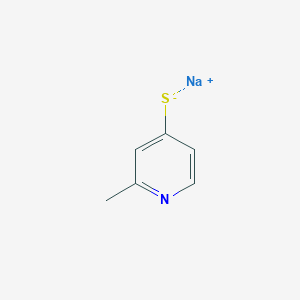
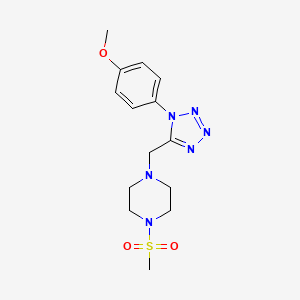
![ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2618459.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)
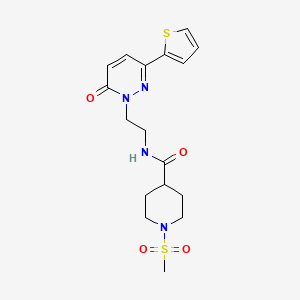
![methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2618466.png)

![N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2618469.png)
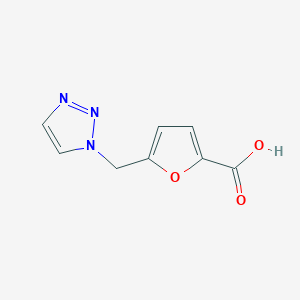
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide](/img/structure/B2618471.png)
